molecular formula C8H8ClNO B6187437 5-ethenylpyridine-3-carbaldehyde hydrochloride CAS No. 2639406-04-3

5-ethenylpyridine-3-carbaldehyde hydrochloride

Cat. No.: B6187437
CAS No.: 2639406-04-3
M. Wt: 169.6
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Description

5-ethenylpyridine-3-carbaldehyde hydrochloride, also known as 5-vinylnicotinaldehyde hydrochloride, is a chemical compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, featuring an ethenyl group at the 5-position and a formyl group at the 3-position. This compound is typically found in a powder form and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethenylpyridine-3-carbaldehyde hydrochloride can be achieved through several methods. One common approach involves the reaction of 5-vinylpyridine with a formylating agent under controlled conditions. The reaction typically requires a catalyst and is conducted in an organic solvent such as methanol or ethanol. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-ethenylpyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-ethenylpyridine-3-carbaldehyde hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-ethenylpyridine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethenyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethenylpyridine-3-carbaldehyde hydrochloride is unique due to the presence of both the ethenyl and formyl groups, which provide a versatile platform for various chemical transformations and applications. Its dual functionality makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

2639406-04-3

Molecular Formula

C8H8ClNO

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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